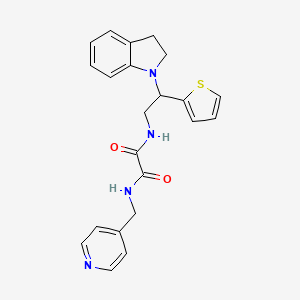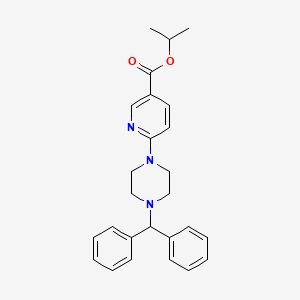![molecular formula C21H22BrN3O B2717177 3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189961-37-2](/img/structure/B2717177.png)
3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that belongs to the class of spirocyclic compounds. It has been identified as a potential candidate for use in scientific research due to its unique structure and properties.5]dec-3-en-2-one.
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Evaluation
A study focused on the synthesis of novel triazol derivatives, including a related spirocyclic compound, revealed their potential for antimicrobial activities. These compounds were synthesized and screened for their effectiveness against various bacterial and fungal strains, indicating the role of spirocyclic and bromophenol derivatives in developing new antimicrobial agents (Kaneria et al., 2016).
Anticancer Activities
Potential Anti-Breast Cancer Agents
Research into spirocyclic thiazolidinones has shown that certain derivatives display significant inhibitory activities against epidermal growth factor receptor (EGFR), with implications for breast cancer treatment. This study provides a foundation for further exploration of spirocyclic compounds as potential therapeutic agents (Fleita et al., 2013).
Antioxidant Properties
Cellular Antioxidant Effect
Bromophenols extracted from marine algae have demonstrated potent antioxidant activities in both biochemical and cellular assays. These findings underscore the importance of bromophenol derivatives in combating oxidative stress and their potential applications in food preservation and pharmaceuticals (Olsen et al., 2013).
Synthesis and Characterization
Ultrasound-Assisted Synthesis
The development of efficient synthesis methods for spirocyclic compounds is crucial for their practical applications. An innovative approach using ultrasound-assisted synthesis to create 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives highlights the advances in synthetic chemistry that enable the exploration of these compounds' biological activities (Velupula et al., 2021).
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(4-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O/c1-15-2-4-16(5-3-15)14-25-12-10-21(11-13-25)23-19(20(26)24-21)17-6-8-18(22)9-7-17/h2-9H,10-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZISUQGRKWYHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2717095.png)

![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)



![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)


![2,5-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2717117.png)
